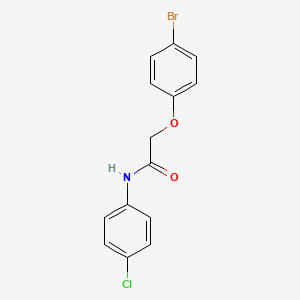
2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide, also known as BPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPCA is a white crystalline powder that has a molecular weight of 365.69 g/mol.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. 2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), a group of enzymes that are involved in tissue remodeling and repair.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide can inhibit the proliferation and migration of cancer cells, as well as induce apoptosis (programmed cell death). 2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide has also been found to exhibit anti-inflammatory and analgesic activities in animal models of inflammation and pain. In addition, 2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide has been found to exhibit insecticidal and herbicidal activities against various pests and weeds.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide has several advantages for lab experiments, including its relatively simple synthesis method, its high purity, and its stable physical and chemical properties. However, 2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide also has some limitations, including its low solubility in water and its potential toxicity to cells and organisms at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide. One direction is the development of 2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide-based drugs for the treatment of various diseases, including cancer, inflammation, and pain. Another direction is the development of 2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide-based insecticides and herbicides for use in agriculture. Additionally, the use of 2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide as a building block for the synthesis of various polymers and materials could lead to the development of new materials with unique properties and applications.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, 2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. 2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide has also been studied for its potential use as an insecticide and herbicide in agricultural chemistry. In material science, 2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide has been used as a building block for the synthesis of various polymers and materials.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c15-10-1-7-13(8-2-10)19-9-14(18)17-12-5-3-11(16)4-6-12/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLUQDMQYWYRLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307231 | |
| Record name | 2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide | |
CAS RN |
5316-81-4 | |
| Record name | 2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






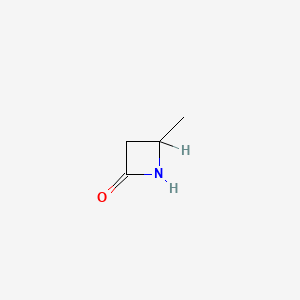

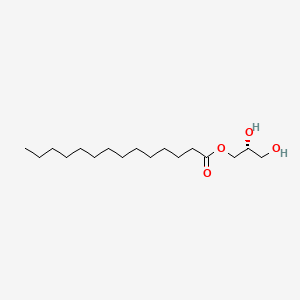

![Methyl 2-methyl-3-[(1-phenylethyl)amino]propanoate](/img/structure/B3270611.png)


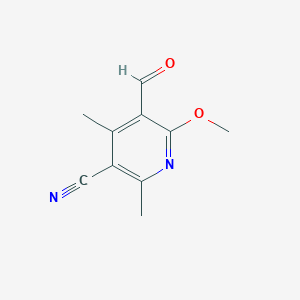
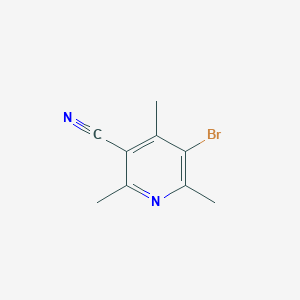
![3-(Phenylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3270648.png)
